Cas no 1448124-07-9 (N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide)

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide is a specialized organic compound featuring a pyrazole core substituted with a cyclopropyl group and a methyl moiety, linked to a phenylacetamide derivative via a thioether bridge. The structural complexity of this molecule suggests potential utility in pharmaceutical or agrochemical research, particularly due to the presence of the cyclopropyl and isopropylthio groups, which may confer enhanced metabolic stability or target-binding affinity. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies. The compound’s synthesis and purity are critical for reproducible research applications. Further investigation is required to elucidate its full pharmacological or chemical properties.
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide structure
1448124-07-9 structure
Product Name:N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
CAS No:1448124-07-9
MF:C19H25N3OS
MW:343.486303091049
CID:6511990
Update Time:2025-08-05

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
    • Inchi: 1S/C19H25N3OS/c1-13(2)24-17-8-4-14(5-9-17)10-19(23)20-12-16-11-18(15-6-7-15)22(3)21-16/h4-5,8-9,11,13,15H,6-7,10,12H2,1-3H3,(H,20,23)
    • InChI Key: FBLRSNKYSZTOHY-UHFFFAOYSA-N
    • SMILES: C(NCC1C=C(C2CC2)N(C)N=1)(=O)CC1=CC=C(SC(C)C)C=C1

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide Pricemore >>

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Additional information on N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide

Introduction to N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide and Its Significance in Modern Chemical Biology

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide, a compound with the CAS number 1448124-07-9, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The core structure of N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide is built around a pyrazole ring, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The presence of a cyclopropyl group at the 5-position of the pyrazole ring enhances the compound's stability and binding affinity, making it an attractive candidate for further investigation. Additionally, the 1-methyl substituent at the same position introduces additional steric hindrance, which can influence the compound's interactions with biological targets.

One of the most intriguing aspects of this compound is its 2-(4-propan-2-ylsulfanylphenyl)acetamide moiety. This group not only contributes to the overall complexity of the molecule but also plays a crucial role in its biological activity. The propan-2-ylsulfanyl group is known to enhance solubility and bioavailability, which are critical factors in drug development. Furthermore, the phenyl ring provides a platform for further functionalization, allowing for the creation of derivatives with enhanced therapeutic properties.

Recent research in chemical biology has highlighted the importance of heterocyclic compounds in drug discovery. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anti-viral, and anti-cancer applications. The compound N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide aligns with this trend, as it combines the favorable properties of pyrazole with additional functional groups that enhance its biological activity.

In vitro studies have demonstrated that this compound exhibits notable interactions with several biological targets. For instance, preliminary experiments suggest that it may inhibit certain enzymes involved in inflammatory pathways. This finding is particularly relevant given the increasing interest in developing novel anti-inflammatory agents that target specific enzymatic pathways without causing systemic side effects. The ability of N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide to modulate these pathways could lead to significant therapeutic benefits.

The structural features of this compound also make it an excellent candidate for computational studies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can provide valuable insights into its interactions with biological targets. These studies can help identify potential binding sites and optimize the compound's structure for improved efficacy and selectivity. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time and cost associated with traditional experimental approaches.

Another area where N-[(5-cyclopropyl-1-methylpyrazol-3-yll)methyl]-2-(4-propan--2-sulfanylphenyll)acetamide shows promise is in the development of targeted therapies. Cancer research, in particular, has benefited from the use of small molecule inhibitors that specifically target aberrant signaling pathways in tumor cells. The compound's ability to interact with key enzymes and receptors involved in cancer progression makes it a valuable tool for developing novel anti-cancer agents. Furthermore, its structural flexibility allows for modifications that can enhance its specificity and reduce off-target effects.

The synthesis of N-[(*5-cyclopropyll-methylpyrazol--3-yll)methy]-(*4-propa--*2-sulfanylphenyll)acetamide also presents an interesting challenge for synthetic chemists. The synthesis involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as cross-coupling reactions and palladium catalysis have been particularly useful in building the intricate framework of this compound.

The potential applications of N-[(*5-cyclopropyll-methylpyrazol--3-yll)methy]-(*4-propa--*2-sulfanylphenyll)acetamide extend beyond pharmaceuticals. It has shown promise as a tool for studying fundamental biological processes and as a lead compound for developing new therapeutics. The ability to modulate biological pathways with precision makes it an invaluable asset in both academic research and industrial drug development.

In conclusion, N-[(*5-cyclopropyll-methylpyrazol--3-yll)methy]-(*4-propa--*2-sulfanylphenyll)acetamide (CAS number: *1448124--07--9*) represents a significant advancement in chemical biology and pharmaceutical research. Its unique molecular structure, characterized by a pyrazole ring and various functional groups, makes it an attractive candidate for drug discovery and therapeutic development. Recent studies highlight its potential applications in modulating inflammatory pathways and targeting cancer cells. As research continues to uncover new therapeutic opportunities, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing novel treatments.

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